molecular formula C11H11FO4S B7995359 Ethyl 2-((5-fluoro-2-methoxyphenyl)thio)-2-oxoacetate

Ethyl 2-((5-fluoro-2-methoxyphenyl)thio)-2-oxoacetate

Cat. No.: B7995359
M. Wt: 258.27 g/mol
InChI Key: JAEKPJOWPUVOEN-UHFFFAOYSA-N
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Description

Ethyl 2-((5-fluoro-2-methoxyphenyl)thio)-2-oxoacetate is a chemical compound with potential applications in various fields such as pharmaceuticals, organic synthesis, and materials science. This compound is characterized by the presence of a fluoro-substituted aromatic ring, a methoxy group, and a sulfanyl-oxo-acetate moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-fluoro-2-methoxyphenyl)thio)-2-oxoacetate typically involves the reaction of 3-fluoro-6-methoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-fluoro-2-methoxyphenyl)thio)-2-oxoacetate undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the oxo-acetate moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro and methoxy groups on the aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Electrophiles such as bromine or nitronium ions; reactions are conducted in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Ethyl 2-((5-fluoro-2-methoxyphenyl)thio)-2-oxoacetate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-fluoro-2-methoxyphenyl)thio)-2-oxoacetate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The fluoro and methoxy groups can enhance the compound’s binding affinity and specificity, while the sulfanyl-oxo-acetate moiety can participate in covalent interactions with target proteins, leading to the modulation of their activity.

Comparison with Similar Compounds

Ethyl 2-((5-fluoro-2-methoxyphenyl)thio)-2-oxoacetate can be compared with other similar compounds, such as:

    Ethyl 2-(3-chloro-6-methoxyphenyl)sulfanyl-2-oxo-acetate: Similar structure but with a chloro substituent instead of fluoro, which may affect its reactivity and biological activity.

    Ethyl 2-(3-fluoro-6-hydroxyphenyl)sulfanyl-2-oxo-acetate: Similar structure but with a hydroxy group instead of methoxy, which can influence its solubility and hydrogen bonding interactions.

    Ethyl 2-(3-fluoro-6-methoxyphenyl)sulfanyl-2-oxo-propionate:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(5-fluoro-2-methoxyphenyl)sulfanyl-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4S/c1-3-16-10(13)11(14)17-9-6-7(12)4-5-8(9)15-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEKPJOWPUVOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)SC1=C(C=CC(=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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